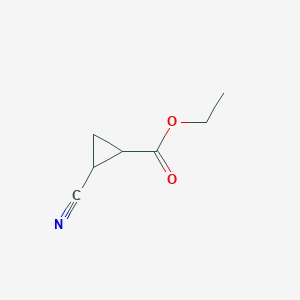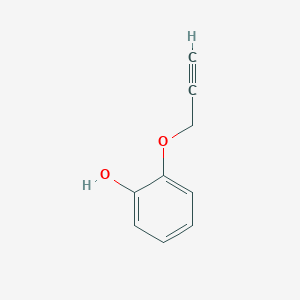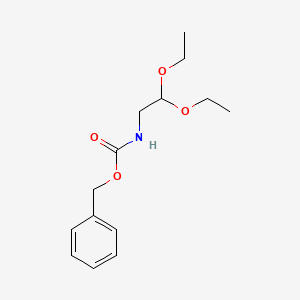
Asp-gly
Übersicht
Beschreibung
“Asp-gly” refers to a dipeptide composed of the amino acids aspartic acid (Asp) and glycine (Gly). This dipeptide is a part of many proteins and can be involved in various biological processes .
Synthesis Analysis
The synthesis of “Asp-gly” can be achieved through peptide bond formation between the carboxyl group of Asp and the amino group of Gly. In a study, RGD peptide-based lipids were designed and formulated into lipid nanoparticles for targeted mRNA delivery .Molecular Structure Analysis
The molecular structure of “Asp-gly” consists of the structures of aspartic acid and glycine linked by a peptide bond . The peptide bond formation results in the release of a water molecule.Chemical Reactions Analysis
“Asp-gly” can undergo various chemical reactions. For instance, Asp-Gly motifs are prone to modification, accounting for a significant proportion of hotspots observed in degradation studies . Asp-Gly motifs are also susceptible to hydrolytic cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of “Asp-gly” depend on the properties of the constituent amino acids. Aspartic acid is polar and negatively charged at physiological pH, while glycine is the smallest amino acid with a hydrogen as its side chain .Wissenschaftliche Forschungsanwendungen
Osmoregulation in Aquatic Animals
Asp-Gly plays a critical role in the osmoregulation of fishes and shellfishes. It is essential for animals under stress conditions, such as oysters, which rapidly take up free Asp-Gly from the surrounding water. This amino acid helps these organisms adapt to rapid changes in salinity or anoxia, enhancing their survival after transfer from seawater to freshwater .
Growth Enhancement in Aquaculture
Dietary supplementation with Asp-Gly has been shown to improve growth in many farmed animals. It increases hepatic thyroxine 5′monodeiodinase activity in rainbow trout, thereby enhancing the efficiency of nutrient absorption and anabolic processes .
Immune System Support
Recent studies have indicated that Asp-Gly injection improves pathogen resistance in aquatic animals. While the success of dietary Asp-Gly in this regard is still open to research, its potential for boosting the immune system is a promising area of study .
Skeletal Muscle Development
Asp-Gly is involved in skeletal muscle development. Its role in the synthesis of proteins and other compounds essential for muscle growth makes it a valuable nutrient in the diets of both humans and animals .
Ammonia Detoxification
This amino acid plays a part in ammonia removal, which is crucial for maintaining the health of aquatic animals. Ammonia toxicity can be a significant issue in aquaculture, and Asp-Gly helps mitigate this risk .
Endocrine Regulation
Asp-Gly has been linked to the endocrine status of organisms. It may influence hormonal balance and the functioning of the endocrine system, which is vital for the regulation of metabolism, growth, and development .
Gene Expression Regulation
Asp-Gly can function as a regulator of gene expression in fishes. This has been demonstrated in studies where dietary supplementation with Asp-Gly altered gene activity related to nutrient absorption and metabolism .
Biomolecular Regulatory Potential
There is increasing evidence that Asp-Gly, in concert with probiotics, has a biomolecular regulatory potential. It may interact with the gut microbiota to influence various physiological processes, including growth and immune responses .
Wirkmechanismus
Target of Action
Asp-Gly, also known as (S)-3-Amino-4-((carboxymethyl)amino)-4-oxobutanoic acid, has been found to interact with the enzyme Acetyl-CoA Carboxylase (ACCase) in certain plants . ACCase plays a crucial role in fatty acid synthesis, which is a vital process in the formation of cellular membranes and other essential components .
Mode of Action
The Asp-Gly compound interacts with ACCase through a substitution mechanism. A novel substitution (Asp-2078-Glu) in ACCase has been detected as the main target-site resistance mechanisms in certain plant populations . This mutation confers resistance to several ACCase inhibitors by reducing the binding affinity between them and the ACCase protein .
Biochemical Pathways
The interaction of Asp-Gly with ACCase affects the fatty acid synthesis pathway. ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis . By interacting with ACCase, Asp-Gly can potentially influence the production of fatty acids and, consequently, the formation of cellular membranes and other essential components.
Pharmacokinetics
Peptides like asp-gly are known to be less immunogenic and more economical than biologics while offering greater safety, selectivity, efficacy, and specificity than small molecule drugs . They can be synthesized chemically or fabricated using recombinant DNA techniques .
Result of Action
The primary result of Asp-Gly’s action is the alteration of ACCase’s function, leading to changes in fatty acid synthesis. This can have significant effects on the growth and development of organisms, particularly those that rely heavily on fatty acids for various biological processes .
Action Environment
The action of Asp-Gly can be influenced by various environmental factors. For instance, Gly plays a critical role in the osmoregulation of fishes and shellfishes, responding to environmental stress . Moreover, the presence of other amino acids, such as Glu and Gln, can enhance the effects of Asp-Gly, improving growth, intestinal development, innate and adaptive immune responses, skeletal muscle development, ammonia removal, and the endocrine status .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNSBBHKSZXKB-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316373 | |
| Record name | L-Aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-gly | |
CAS RN |
3790-51-0 | |
| Record name | L-Aspartylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-3-[(carboxymethyl)carbamoyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARTYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3FAP7XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)




![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)







